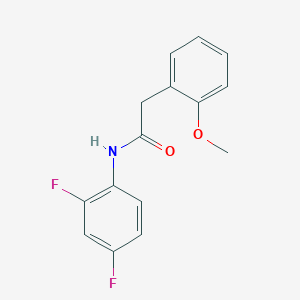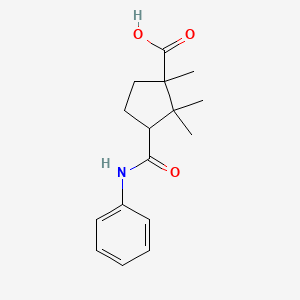
3-(anilinocarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid
描述
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It’s typically done in a lab, using various analytical techniques to characterize the reaction products .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility in various solvents, and acidity or basicity (pH). Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, could also be included .科学研究应用
Medicinal Chemistry and Drug Development
1,2,2-trimethyl-3-(phenylcarbamoyl)cyclopentane-1-carboxylic acid has attracted attention in medicinal chemistry due to its potential as a drug candidate. Researchers explore its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and bioavailability. By modifying its structure, scientists aim to develop novel drugs for various conditions, including inflammation, pain management, or even cancer treatment .
Antimicrobial Activity
The compound’s unique structure may confer antimicrobial properties. Researchers investigate its effectiveness against bacteria, fungi, and other pathogens. Understanding its mode of action and potential toxicity is crucial for developing new antimicrobial agents .
Organic Synthesis
1,2,2-trimethyl-3-(phenylcarbamoyl)cyclopentane-1-carboxylic acid serves as a building block in organic synthesis. Chemists use it to create more complex molecules by introducing functional groups or modifying its substituents. Its cyclopentane ring provides a versatile scaffold for constructing diverse chemical structures .
Material Science
The compound’s rigid cyclopentane ring and carbonyl group make it interesting for material science applications. Researchers explore its potential as a precursor for polymers, coatings, or other materials with specific mechanical or thermal properties .
Computational Chemistry
Computational chemists study the electronic structure and reactivity of 1,2,2-trimethyl-3-(phenylcarbamoyl)cyclopentane-1-carboxylic acid using quantum mechanical calculations. Insights gained from these simulations aid in predicting its behavior in various chemical reactions and environments .
Natural Product Synthesis
The compound’s resemblance to natural products inspires synthetic chemists. By mimicking its structure, they aim to create analogs or derivatives that resemble biologically active compounds found in nature. These efforts contribute to the development of new pharmaceuticals or agrochemicals .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1,2,2-trimethyl-3-(phenylcarbamoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-15(2)12(9-10-16(15,3)14(19)20)13(18)17-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUERZMHYXITZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984838 | |
| Record name | 3-[Hydroxy(phenylimino)methyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarboxylic acid, 3-(phenylaminocarbonyl)-1,2,2-trimethyl- | |
CAS RN |
73889-61-9, 6629-01-2 | |
| Record name | 1,2,2-Trimethyl-3-[(phenylamino)carbonyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73889-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarboxylic acid, 3-(phenylaminocarbonyl)-1,2,2-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073889619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC102701 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-D-Camphoranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[Hydroxy(phenylimino)methyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



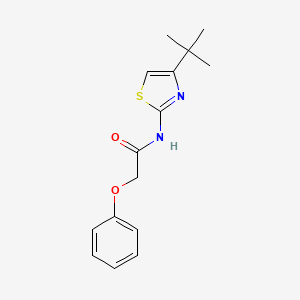

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)
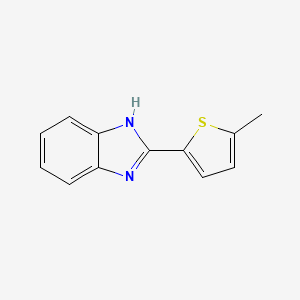
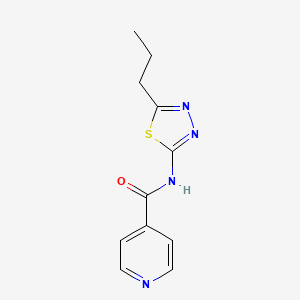
![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)
![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)
